REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:11]#[C:12][Si](C)(C)C)[C:7]([NH2:10])=[N:8][CH:9]=1)([O-:3])=[O:2]>CN(C)C(=O)C.[Cu]I>[N+:1]([C:4]1[CH:5]=[C:6]2[CH:11]=[CH:12][NH:10][C:7]2=[N:8][CH:9]=1)([O-:3])=[O:2]
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Name
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|
Quantity
|
0.7 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C(=NC1)N)C#C[Si](C)(C)C
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Name
|
|
Quantity
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14 mL
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Type
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solvent
|
Smiles
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CN(C(C)=O)C
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Name
|
copper(I) iodide
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Quantity
|
114 mg
|
Type
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catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The mixture was irradiated in a microwave reactor at 190° C. for 30 min
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove N,N-dimethylacetamide in vacuo
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Type
|
DISSOLUTION
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Details
|
The residue was dissolved in hot tetrahydrofuran (50° C., 250 mL)
|
Type
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FILTRATION
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Details
|
filtered through a short pad of silica gel (from QingDao, 200-300 mesh)
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NC1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |